

PFI-90 solubility in different laboratory solvents

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Compound of Interest

Compound Name: PFI-90

Cat. No.: B15583005

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Application Notes and Protocols for PFI-90

For Researchers, Scientists, and Drug Development Professionals

Introduction

PFI-90 is a selective inhibitor of histone demethylase KDM3B, playing a crucial role in epigenetic regulation. It has been identified as a potent disruptor of the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma.[1][2][3][4] **PFI-90** also exhibits inhibitory effects on other histone lysine demethylases (KDMs) such as KDM1A, KDM4B, and KDM5A.[1][2][3] By increasing histone methylation at key gene promoters, **PFI-90** can induce apoptosis and myogenic differentiation, making it a compound of significant interest for cancer research and drug development.[1][2][5][6] This document provides detailed information on the solubility of **PFI-90** in common laboratory solvents, a generalized protocol for solubility determination, and diagrams illustrating its signaling pathway and a typical experimental workflow.

Data Presentation: PFI-90 Solubility

The solubility of **PFI-90** in various laboratory solvents is summarized in the table below. It is important to note that for certain solvents, sonication and warming may be required to achieve maximum solubility.[6][7][8] **PFI-90** is reportedly insoluble in water.[7][8]

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
Dimethyl Sulfoxide (DMSO)	100 mg/mL[9]	466.81 mM[9]	Sonication may be required.
40 mg/mL[6][7][8]	186.72 mM[6][7][8]	Sonication is recommended.[6]	
Ethanol	20 mg/mL[6][7][8]	93.36 mM[6][7][8]	Sonication and heating are recommended.[6][7]
10% DMSO in 90% (20% SBE- β -CD in Saline)	2.5 mg/mL[5][9]	11.67 mM[5][9]	Requires sonication for a clear solution.[5][9]
10% DMSO in 90% Corn Oil	≥ 2.5 mg/mL[5][9]	≥ 11.67 mM[5][9]	Clear solution.

Experimental Protocols: Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[10]

Objective: To determine the saturation solubility of **PFI-90** in a specific solvent.

Materials:

- **PFI-90** (solid)
- Solvent of interest (e.g., DMSO, ethanol)
- Vials with screw caps
- Orbital shaker or vortex mixer

- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system or a suitable spectrophotometer
- Analytical balance
- Pipettes and tips

Procedure:

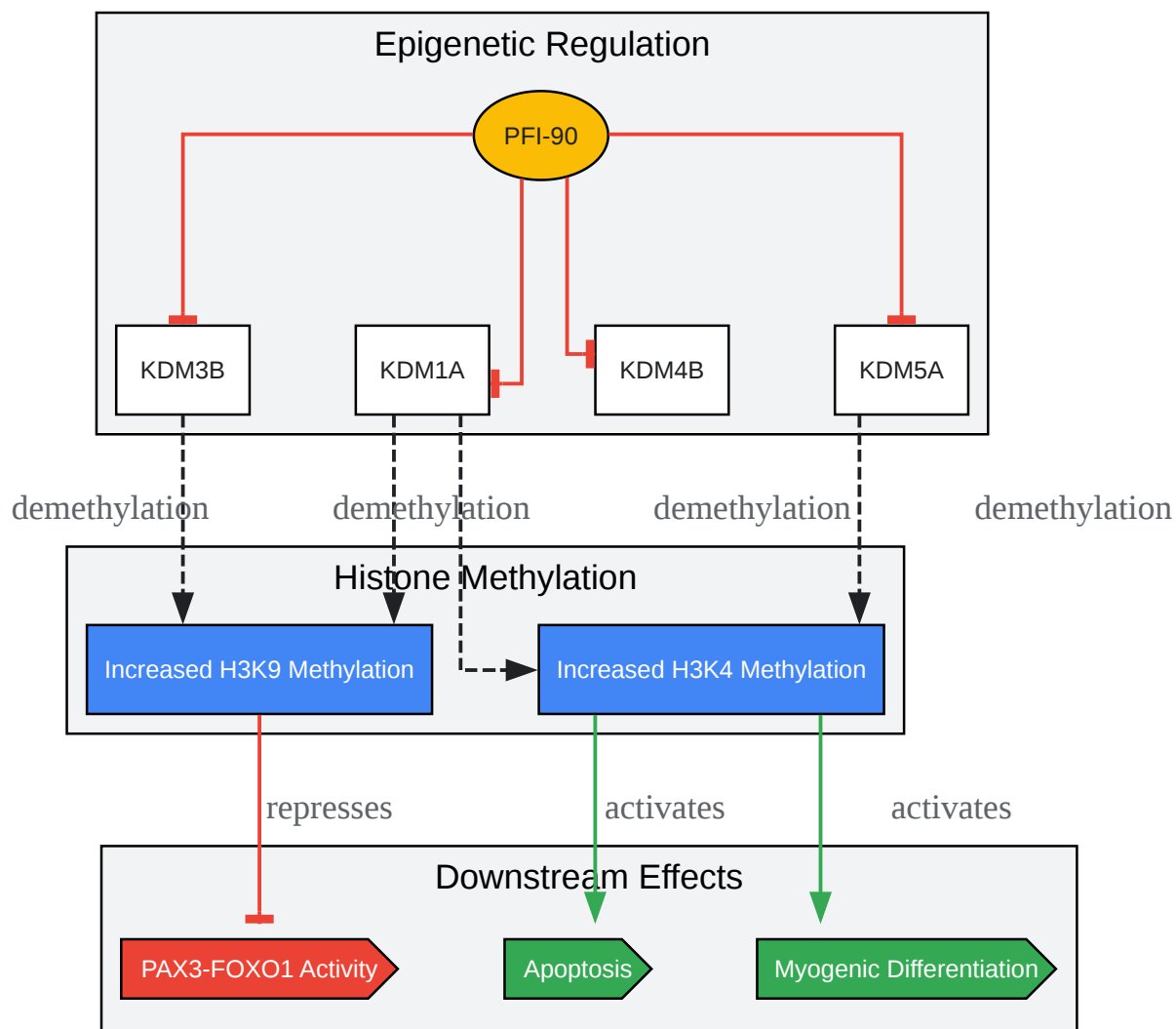
- Preparation of Supersaturated Solutions:
 - Add an excess amount of solid **PFI-90** to a series of vials. The amount should be more than what is expected to dissolve.
 - Add a known volume of the desired solvent to each vial.
- Equilibration:
 - Securely cap the vials.
 - Place the vials on an orbital shaker or vortex mixer and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation:
 - After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
- Sample Analysis:
 - Carefully collect an aliquot of the supernatant without disturbing the solid pellet.
 - Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
 - Quantify the concentration of **PFI-90** in the diluted supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
- Calculation:

- Calculate the original concentration in the supernatant, which represents the solubility of **PFI-90** in that solvent at the specified temperature.

Visualizations

PFI-90 Signaling Pathway

PFI-90 primarily acts by inhibiting histone demethylases, leading to alterations in gene expression that promote anti-tumor effects.





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